Ethyl 6-bromo-2-cyano-3-methoxybenzoate
Description
Ethyl 6-bromo-2-cyano-3-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 6-position, a cyano group at the 2-position, and a methoxy group at the 3-position of the benzene ring, with an ethyl ester moiety at the 1-position. Its molecular formula is C₁₁H₁₀BrNO₃, and its molecular weight is 284.11 g/mol (calculated). This compound is structurally complex due to the combination of electron-withdrawing (cyano, bromo) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and applications in synthetic chemistry .
Key synthetic routes likely involve:
- Esterification of the corresponding benzoic acid derivative.
- Electrophilic aromatic substitution for bromine introduction.
- Cyanation reactions to install the nitrile group.
Properties
IUPAC Name |
ethyl 6-bromo-2-cyano-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)9(15-2)5-4-8(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXKDMNCYJPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-cyano-3-methoxybenzoate typically involves the bromination of ethyl 2-cyano-3-methoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-cyano-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives, such as ethyl 6-amino-2-cyano-3-methoxybenzoate.
Reduction: Formation of ethyl 6-bromo-2-amino-3-methoxybenzoate.
Hydrolysis: Formation of 6-bromo-2-cyano-3-methoxybenzoic acid.
Scientific Research Applications
Ethyl 6-bromo-2-cyano-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares ethyl 6-bromo-2-cyano-3-methoxybenzoate with two analogs: ethyl 2-methoxybenzoate (simplified structure) and methyl 6-amino-2-bromo-3-methoxybenzoate (a brominated amino derivative).
Key Observations:
- Molecular Weight: The target compound has the highest molecular weight due to the bromine and cyano substituents.
- Solubility: Ethyl 2-methoxybenzoate exhibits high ethanol solubility due to its simpler structure, whereas the bromo-cyano derivative’s polarity reduces solubility.
Research Findings and Trends
- Synthetic Efficiency: Modern methods, such as flow chemistry, could optimize the multi-step synthesis of bromo-cyano benzoates by enhancing yield and reducing side reactions .
- Crystallography : SHELX programs are instrumental in resolving the crystal structures of such compounds, aiding in understanding substituent effects on molecular packing .
- Stability: The cyano group’s stability under acidic conditions contrasts with the amino group’s susceptibility to oxidation, impacting storage and reaction design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
